Product packaging for 2,6-Difluoro-4-methylpyridine(Cat. No.:CAS No. 885267-39-0)

2,6-Difluoro-4-methylpyridine

Cat. No.: B1661167
CAS No.: 885267-39-0
M. Wt: 129.11
InChI Key: DHJQATXZNGSHBD-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-methylpyridine (CAS 885267-39-0) is a valuable fluorinated heterocyclic compound that serves as a key synthetic intermediate in organic and medicinal chemistry. The molecular structure, featuring two fluorine atoms at the ortho-positions and a methyl group at the para-position relative to the nitrogen atom, creates a highly electron-deficient ring system . This configuration makes the compound particularly receptive to Nucleophilic Aromatic Substitution (SNAr) reactions, a reactivity pattern well-documented for perfluorinated pyridines . The fluorine atoms at the 2 and 6 positions act as excellent leaving groups, allowing for the regioselective introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, to construct more complex disubstituted pyridine scaffolds . The additional methyl group at the 4-position provides a site for further functionalization, for instance, through lithiation or radical reactions, significantly expanding its synthetic utility . As a result, this compound is a privileged building block for synthesizing active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. Its properties are also exploited in the development of advanced fluorinated polymers and networks, leveraging the unique characteristics that fluorine imparts, such as enhanced chemical stability, metabolic resistance, and altered binding affinity . The compound is for research purposes and is not intended for diagnostic or therapeutic use. References: The product information and structural data are sourced from supplier catalogs and public chemical databases . The context on the reactivity of fluoropyridines is supported by a scientific review on perfluoropyridine chemistry .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5F2N B1661167 2,6-Difluoro-4-methylpyridine CAS No. 885267-39-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJQATXZNGSHBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680170
Record name 2,6-Difluoro-4-methylpyridine
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Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885267-39-0
Record name 2,6-Difluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-difluoro-4-methylpyridine
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Synthetic Methodologies for 2,6 Difluoro 4 Methylpyridine and Its Derivatives

Direct Fluorination and Halogen Exchange Strategies

Direct introduction of fluorine atoms onto the pyridine (B92270) ring is a key strategy for synthesizing 2,6-difluoro-4-methylpyridine. This is most commonly achieved through nucleophilic fluorination, where existing halogen atoms are displaced by fluoride (B91410) ions.

Nucleophilic Fluorination from Halopyridine Precursors

The synthesis of this compound often commences with a dihalopyridine precursor, typically 2,6-dichloro-4-methylpyridine (B1311327). The chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr) by a fluoride source. This halogen exchange (Halex) reaction is a fundamental method for introducing fluorine into aromatic systems. google.compsu.eduorganic-chemistry.orgnih.gov

The choice of fluorinating agent is critical for the success of this transformation. Anhydrous potassium fluoride (KF) is a commonly employed reagent, often in a high-boiling polar aprotic solvent such as sulfolane (B150427) or dimethyl sulfoxide (B87167) (DMSO). google.com The reaction typically requires elevated temperatures to overcome the activation energy for the substitution. For instance, refluxing 2,6-dichloropyridine (B45657) with anhydrous KF in sulfolane has been reported to yield the difluoro derivative. google.com

The reactivity of the halopyridine precursor is influenced by the nature of the leaving group. Aryl chlorides are generally less reactive than the corresponding bromides or iodides in SNAr reactions. nih.gov However, the electron-withdrawing nature of the pyridine nitrogen and the presence of other substituents can activate the ring towards nucleophilic attack, making the displacement of chloride feasible.

Optimization of Reaction Conditions for Fluorination Processes

Optimizing the reaction conditions is crucial for maximizing the yield and minimizing byproducts in the fluorination of halopyridines. Key parameters that are often adjusted include the solvent, temperature, reaction time, and the nature of the fluorinating agent and any catalysts or initiators.

For the conversion of 2,6-dichloropyridine to 2,6-difluoropyridine (B73466), studies have shown that the reaction temperature can significantly impact the outcome. While higher temperatures can increase the reaction rate, they can also lead to solvent degradation and the formation of undesired side products. google.com For example, carrying out the reaction in DMSO at a lower temperature, around 180°C, can lead to a reduction in byproducts compared to reactions run at atmospheric pressure with higher boiling points. google.com

The presence of initiators or phase-transfer catalysts can also enhance the efficiency of the fluorination. For instance, ethylene (B1197577) glycol has been used as an initiator in the reaction of 2,6-dichloropyridine with KF in sulfolane. google.com The addition of a base, such as potassium hydroxide, can neutralize any hydrofluoric acid (HF) present in the potassium fluoride, which can otherwise lead to lower yields and increased byproduct formation. google.com

The choice of solvent is also a critical factor. Polar aprotic solvents like DMF and acetonitrile (B52724) are effective for fluorination reactions. acs.org The use of specific solvent systems can be tailored to the substrate and the fluorinating agent to achieve optimal results.

PrecursorFluorinating AgentSolventTemperature (°C)Yield of 2,6-Difluoropyridine (%)Reference
2,6-DichloropyridineAnhydrous KFSulfolane225-23562 (conversion) google.com
2,6-DichloropyridineAnhydrous KFDMSO18696.3 (distilled) google.com
2,6-DichloropyridineAnhydrous KF/KOHDMSOReflux94.7 (distilled) google.com

Functionalization via Directed Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds, including fluorinated pyridines. organic-chemistry.orgwikipedia.orguwindsor.cabaranlab.org This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a reactive organometallic intermediate that can be trapped with various electrophiles. organic-chemistry.orgwikipedia.orgbaranlab.org

Lithium Diisopropylamide (LDA)-Mediated Processes

Lithium diisopropylamide (LDA) is a widely used non-nucleophilic strong base for the ortho-lithiation of various substrates, including fluorinated pyridines. researchgate.netnih.govsigmaaldrich.com The fluorine atoms in 2,6-difluoropyridine can act as directing groups, facilitating the deprotonation at the C3 or C5 position. researchgate.netnih.gov The treatment of 2,6-difluoropyridine with LDA in tetrahydrofuran (B95107) (THF) at low temperatures, such as -78°C, effectively generates the corresponding lithiated species. researchgate.netnih.govsigmaaldrich.com

This lithiated intermediate can then be reacted with a variety of electrophiles to introduce a wide range of functional groups at the 3-position of the 2,6-difluoropyridine ring. This allows for the synthesis of a diverse array of 3-substituted 2,6-difluoropyridine derivatives. While the focus here is on this compound, the principles of LDA-mediated ortho-metalation of 2,6-difluoropyridine are directly applicable to its 4-methyl derivative. The methyl group would likely influence the regioselectivity of the metalation, potentially directing it to the C3 or C5 position.

Mechanistic Investigations of Ortho-Metalation Pathways

The mechanism of LDA-mediated ortho-lithiation of fluoropyridines has been the subject of detailed mechanistic studies. researchgate.netnih.gov These investigations, often employing spectroscopic techniques like IR and NMR, along with computational methods, have revealed a complex interplay of aggregation states of LDA and the reaction kinetics. researchgate.netnih.gov

Studies on 2-fluoropyridine (B1216828) and 2,6-difluoropyridine have shown that the reaction can proceed through multiple pathways. researchgate.netnih.gov The deaggregation of LDA dimers to more reactive monomers is often a key step. researchgate.netnih.gov The reaction can exhibit autocatalysis, where the aryllithium product catalyzes the deaggregation of LDA, accelerating the reaction rate. researchgate.netnih.gov The presence of lithium chloride (LiCl) can also significantly catalyze the reaction by facilitating the formation of more reactive LDA species. researchgate.net The proton transfer step is generally considered to be post-rate-limiting. researchgate.netnih.gov Understanding these mechanistic details is crucial for controlling the reaction and optimizing the synthesis of desired functionalized pyridine derivatives.

Advanced Approaches in Pyridine Ring Construction and Functionalization Relevant to this compound

Beyond the direct modification of pre-existing pyridine rings, advanced synthetic strategies focus on constructing the fluorinated pyridine skeleton from acyclic precursors or employing novel functionalization techniques. These methods offer alternative and often highly efficient routes to substituted pyridines. nih.govresearchgate.netresearchgate.netbeilstein-journals.orguiowa.eduresearchgate.netrsc.org

Transition-metal-catalyzed reactions, particularly [2+2+2] cycloadditions, provide a powerful means for the de novo synthesis of pyridine rings. researchgate.net This approach involves the cyclotrimerization of alkynes and nitriles, allowing for the construction of highly substituted pyridines with good control over the substitution pattern. researchgate.net While not a direct synthesis of this compound, this methodology is highly relevant for creating diverse fluorinated pyridine derivatives.

Photocatalytic radical-induced cyclization reactions have also emerged as a modern tool for building pyridine rings. rsc.org These methods often proceed under mild conditions and exhibit broad functional group tolerance. For instance, visible-light-driven [3+2+1] cyclization strategies have been developed for the synthesis of various nitrogen-containing heterocycles, including fluorinated pyrimidines, which showcases the potential of this approach for accessing fluorinated pyridines as well. rsc.org

Pyridine Ring Formation via Cyclization and Annulation Strategies

The construction of the pyridine ring is a fundamental approach to synthesizing substituted pyridines. Annulation reactions, which involve the formation of a ring onto a pre-existing structure, are a powerful tool in this regard. beilstein-journals.org

One-pot multi-component reactions are particularly efficient for creating polysubstituted pyridines. For instance, a [5 + 1] annulation strategy allows for the regioselective synthesis of various substituted pyridines from readily available starting materials. organic-chemistry.org Another approach involves a cascade reaction sequence that includes a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift to produce polysubstituted pyridines in high yields. organic-chemistry.org

Copper-catalyzed reactions have also proven effective. A copper(I)-catalyzed regioselective [3 + 2] cyclization of pyridines with alkenyldiazoacetates yields functionalized indolizine (B1195054) derivatives, demonstrating the activation of a π-deficient heterocyclic system. acs.org Furthermore, a cascade reaction involving a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation, provides a modular method for preparing highly substituted pyridines. organic-chemistry.org

Annulation reactions for the synthesis of fused pyridine systems have also been explored. For example, palladium-catalyzed annulation reactions are a powerful method for constructing fused polycyclic aromatic and heteroaromatic compounds. scispace.com The synthesis of pyridines annulated with functionalized 6-membered saturated rings, such as cyclohexane, piperidine, and tetrahydropyran, has been achieved through CuCl2-catalyzed condensation of propargylamine (B41283) with ketones. semanticscholar.org

Table 1: Examples of Cyclization and Annulation Strategies for Pyridine Synthesis
Reaction TypeKey Reagents/CatalystsDescriptionReference
[5 + 1] Annulation2-fluoro-1,3-dicarbonyl compoundsA one-pot Michael addition/annulation/dehydrofluorinative aromatization sequence. organic-chemistry.org
Domino Cyclization-Oxidative AromatizationPd/C/K-10 montmorillonite, microwave irradiationA bifunctional catalyst promotes cyclization and subsequent dehydrogenation. organic-chemistry.org
[3+3]-Type CondensationCopper(I) salt, secondary ammonium (B1175870) saltSynergistic catalysis for the synthesis of substituted pyridines from O-acetyl ketoximes and α,β-unsaturated aldehydes. organic-chemistry.org
[3 + 2] CyclizationCopper(I) catalystRegioselective cyclization of pyridines with alkenyldiazoacetates. acs.org

Transition-Metal-Free and Catalyst-Free Protocols in Pyridine Synthesis

In recent years, there has been a growing interest in developing synthetic methods that avoid the use of transition metals, which can be costly and environmentally burdensome. academie-sciences.frresearchgate.net Several transition-metal-free and catalyst-free protocols for pyridine synthesis have been reported.

A notable example is the selective synthesis of poly-substituted fluorine-containing pyridines through a cascade C-F bond cleavage protocol, which proceeds in high yields without the need for a noble metal catalyst. nih.gov One-pot methods for synthesizing 1,5-diketones under transition-metal-free conditions have been developed, which can then be used to synthesize 2,4,6-triaryl pyridine derivatives. acs.org

Furthermore, a transition-metal-free methodology for the synthesis of 2,4,6-trisubstituted pyrimidines via a Cope-type hydroamination of 1,4-diarylbuta-1,3-diynes has been developed. rsc.org Catalyst-free Friedel-Crafts hydroxyalkylation of imidazo[1,2-a]pyridines with ethyl trifluoropyruvate has been achieved using isopropyl ether as a solvent, providing moderate to excellent yields under mild conditions. rsc.org Additionally, purple light has been shown to promote the radical coupling of 2- or 4-bromopyridines with Grignard reagents to afford alkyl- and arylpyridines without a transition metal catalyst. organic-chemistry.org

Photochemical and Lewis Acid-Catalyzed Routes for Pyridine Derivatives

Photochemical reactions offer a unique avenue for the synthesis and functionalization of pyridine derivatives. For instance, a photochemical cross-coupling between N-amidopyridinium salts and alkyl bromides can occur without a photocatalyst to yield C4-alkylated pyridines. organic-chemistry.org This process is driven by the formation of an electron donor-acceptor (EDA) complex. organic-chemistry.org Similarly, a photoinduced intermolecular charge transfer between 1,4-dihydropyridines and N-amidopyridinium salts can generate alkyl, acyl, and carbamoyl (B1232498) radicals for the C4-functionalization of pyridines without an external photocatalyst. organic-chemistry.org

Lewis acid catalysis also plays a role in pyridine synthesis. A BF3-catalyzed cycloaddition of dihydropyridines with bicyclobutanes provides a route to novel azacycle-fused bicyclo[2.1.1]hexane scaffolds under mild, metal-free conditions. rsc.org Diels-Alder cycloadditions of oximinosulfonates with 1,3-dienes, in the presence of dimethylaluminum chloride, can lead to substituted pyridines after a two-step annulation protocol. acs.org

Derivatization Strategies from this compound

Once the this compound core is synthesized, various derivatization strategies can be employed to introduce additional functional groups, which is crucial for tuning the molecule's properties for specific applications.

Introduction of Carbon-Containing Substituents

The introduction of carbon-containing substituents onto the pyridine ring is a common derivatization strategy. The fluorine atoms in 2,6-difluoropyridine can be selectively substituted. For instance, from 4-bromo-2,6-difluoropyridine (B1343820), both fluorine atoms can undergo selective stepwise substitution, and the bromine atom allows for further functionalization through cross-coupling reactions like the Suzuki-Miyaura reaction. mdpi.com

The introduction of a difluoromethyl group at the meta- or para-position of pyridines can be achieved with regioselectivity. nih.gov This switchable C-H functionalization can be controlled by using either oxazino pyridines under basic conditions or pyridinium (B92312) ions under acidic conditions. nih.gov

Nitrogen-Atom Functionalization, Including N-Difluoromethylation

Functionalization of the nitrogen atom of the pyridine ring can significantly alter the molecule's properties. A transition-metal-free method for the N-difluoromethylation of pyridines has been developed using ethyl bromodifluoroacetate as the fluorine source. rsc.orgresearchgate.net This reaction proceeds through N-alkylation followed by in situ hydrolysis and decarboxylation. rsc.orgresearchgate.net The steric and electronic effects of substituents on the pyridine ring influence the reaction's effectiveness. rsc.orgscispace.comrsc.org For example, the electron-donating effect of a methyl group can increase the conversion to the N-difluoromethylated product, while significant steric hindrance can reduce the yield. rsc.org

Other Selective Substitutions and Amination Reactions

Selective substitution of the fluorine atoms in difluoropyridines is a key strategy for introducing a variety of functional groups. The reaction of 2,6-difluoropyridine with lithium diisopropylamide at low temperatures results in quantitative ortholithiation, which can then be used for further functionalization. researchgate.net Warming the solution leads to the substitution of a fluorine atom with the diisopropylamino group. researchgate.net

Amination reactions are also important for creating derivatives. An environmentally friendly method for the selective amination of polyhalogenated pyridines uses water as a solvent and is promoted by a base. acs.org This method has been successfully applied to various polyhalogenated pyridines, including challenging chlorides. acs.org Furthermore, a transition-metal-free route to oligo-α-pyridylamines has been developed via the reaction of fluoroarenes like 2,6-difluoropyridine with aminopyridines. academie-sciences.fr

Late-stage functionalization of pyridines at the position alpha to the nitrogen can be achieved through a combination of C-H fluorination and subsequent nucleophilic aromatic substitution (SNAr) of the installed fluoride. acs.orgnih.gov This allows for the introduction of a diverse array of functional groups bound through nitrogen, oxygen, sulfur, or carbon under mild conditions. acs.org

Table 2: Derivatization Strategies for this compound
StrategyKey Reagents/ConditionsDescriptionReference
C-C Bond FormationSuzuki-Miyaura cross-couplingStepwise substitution of fluorine atoms in 4-bromo-2,6-difluoropyridine followed by cross-coupling at the bromine position. mdpi.com
C-H DifluoromethylationCF2H-radical sources, switchable acidic/basic conditionsRegioselective introduction of a difluoromethyl group at the meta- or para-position. nih.gov
N-DifluoromethylationEthyl bromodifluoroacetateTransition-metal-free N-alkylation followed by hydrolysis and decarboxylation. rsc.orgresearchgate.net
Selective AminationBase-promoted, water as solventEnvironmentally benign selective amination of polyhalogenated pyridines. acs.org
Late-Stage FunctionalizationC-H fluorination followed by SNArIntroduction of diverse functional groups at the position alpha to the nitrogen. acs.orgnih.gov

Reaction Mechanisms and Selectivity in 2,6 Difluoro 4 Methylpyridine Chemistry

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2,6-difluoro-4-methylpyridine. The reaction proceeds via an addition-elimination mechanism, where the rate is significantly enhanced by the presence of strong electron-withdrawing groups, such as the fluorine atoms at the C2 and C6 positions. masterorganicchemistry.com

The SNAr mechanism involves a two-step process. uomustansiriyah.edu.iq The first and typically rate-determining step is the addition of a nucleophile to an electron-deficient carbon atom (in this case, C2 or C6) of the aromatic ring. masterorganicchemistry.comuomustansiriyah.edu.iq This attack disrupts the aromaticity of the pyridine (B92270) ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex (or σ-complex). masterorganicchemistry.comuomustansiriyah.edu.iqmdpi.com The stability of this intermediate is critical to the reaction's feasibility. In the case of this compound, the negative charge in the Meisenheimer complex is effectively delocalized and stabilized by the electronegative nitrogen atom and the remaining fluorine substituent.

The existence of Meisenheimer complexes as true intermediates has been substantiated by their isolation and characterization in various SNAr reactions. uomustansiriyah.edu.iqmdpi.com For instance, stable adducts have been isolated from the reaction of potassium ethoxide with 1-methoxy-2,4,6-trinitrobenzene. uomustansiriyah.edu.iq While isolating the specific Meisenheimer complex for this compound is challenging, its formation is inferred from kinetic studies and computational modeling of related systems. researchgate.net The second step of the mechanism is the rapid elimination of the leaving group (a fluoride (B91410) ion), which restores the aromaticity of the ring and yields the final substitution product. uomustansiriyah.edu.iq The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions, contributing to the high reactivity of fluorinated pyridines. masterorganicchemistry.com

Regioselectivity in the SNAr reactions of substituted pyridines is dictated by the electronic and steric influence of the substituents on the ring. For this compound, the two fluorine atoms are located at the most electronically deficient positions (C2 and C6), making them the primary sites for nucleophilic attack. The methyl group at the C4 position is a weak electron-donating group, which has a minor electronic influence compared to the powerful activating effect of the fluoro groups.

Table 1: Regioselectivity in SNAr Reactions of Various Fluoropyridines
Fluoropyridine SubstrateReaction Partner(s)Position of SubstitutionObserved OutcomeReference
2,6-Difluoropyridine (B73466)Lithium diisopropylamide (LDA)C2Ortholithiation occurs first, followed by substitution upon warming to form 2-fluoro-6-(diisopropylamino)pyridine. researchgate.net
2,4-Difluoropyridine2-Bromophenyl acetates (via Negishi/SNAr)C2Forms a single regioisomer of benzofuro[2,3-b]pyridine. nih.gov
2,4-DifluoropyridineFuranoside alcohol with KHMDSC4Arylation occurs at the C4 position. acs.org
3-Fluoropyridine2-Bromophenyl acetates (via Negishi/SNAr)-Intramolecular SNAr of the less activated fluorine at C3 fails; biaryl phenol (B47542) intermediate is isolated. nih.govacs.org

Radical and Cascade Reaction Mechanisms

Beyond ionic pathways, this compound can potentially engage in radical reactions. Radical cascade reactions, in particular, are powerful synthetic methods that allow for the construction of complex molecular architectures through a sequence of intramolecular and/or intermolecular radical additions. cmu.edurhhz.netnih.gov These reactions often proceed under mild conditions and are initiated by a radical source, which can be generated photochemically, thermally, or through redox processes. aablocks.comacs.org

In the context of pyridine chemistry, radical reactions can introduce functional groups that are difficult to install via traditional ionic methods. For example, radical trifluoromethylation of pyridines has been achieved using radical sources like sodium triflinate. semanticscholar.org Similarly, visible light-induced photoredox catalysis has enabled radical cascade reactions for the synthesis of complex polycyclic systems containing imidazole (B134444) or indole (B1671886) motifs. aablocks.comacs.org

A hypothetical radical cascade involving this compound could be initiated by the addition of a radical to the pyridine ring. The resulting radical intermediate could then undergo a series of cyclization and/or addition steps to build molecular complexity. For instance, a process could involve the generation of a radical that adds to an external trap, followed by an intramolecular cyclization onto a pre-installed side chain. nih.gov The development of such radical cascade strategies for fluorinated pyridines represents a promising avenue for the synthesis of novel and structurally diverse heterocyclic compounds. cmu.edu

Advanced Spectroscopic Characterization of 2,6 Difluoro 4 Methylpyridine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the molecular structure of 2,6-difluoro-4-methylpyridine by providing detailed information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals for the methyl and aromatic protons. The methyl protons typically appear as a singlet, while the aromatic protons exhibit splitting patterns due to coupling with adjacent fluorine atoms. For instance, in a related compound, 4-methylpyridine (B42270) N-oxide, the methyl protons appear as a singlet at 2.37 ppm, and the aromatic protons are observed at 7.12 ppm and 8.13 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms in the pyridine (B92270) ring and the methyl group resonate at characteristic chemical shifts. In 4-methylpyridine N-oxide, the methyl carbon appears at 20.1 ppm, and the aromatic carbons are found at 126.6 ppm, 138.0 ppm, and 138.4 ppm. rsc.org For 2,6-dichloro-4-methylpyridine (B1311327), the carbon peaks are observed at δ 167.35, 132.41, 131.61, 129.03, 61.63, and 14.14 ppm. nih.govnanalysis.com

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly important for fluorinated compounds. The fluorine atoms in this compound give rise to a signal in the ¹⁹F NMR spectrum, and its chemical shift and coupling to neighboring protons provide valuable structural information. For example, in the SNAr reaction of 1,2-difluoro-4-nitrobenzene, the fluorine peaks are observed at -134 and -127 ppm, which decrease over time as a new peak for the product appears at -119 ppm. magritek.com

¹H and ¹³C NMR Data for Related Methylpyridine Compounds
Compound¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)Reference
4-Methylpyridine N-Oxide2.37 (s, 3H, -CH₃), 7.12 (s, 2H, Ar-H), 8.13 (s, 2H, Ar-H)20.1 (-CH₃), 126.6, 138.0, 138.4 (Ar-C) rsc.org
2,6-Dichloro-4-methylpyridineNot specified167.35, 132.41, 131.61, 129.03, 61.63, 14.14 nih.govnanalysis.com

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a technique used to differentiate between CH, CH₂, and CH₃ groups. nanalysis.com A DEPT-135 experiment, for instance, would show CH and CH₃ signals with a positive phase and CH₂ signals with a negative phase, while quaternary carbons are absent. nanalysis.com This would be useful in confirming the assignments of the methyl and methine carbons in this compound.

HHCOSY (Homonuclear Correlation Spectroscopy): HHCOSY is a 2D NMR technique that shows correlations between coupled protons, typically over two to three bonds. magritek.com In this compound, a COSY spectrum would show cross-peaks between the aromatic protons, helping to assign their positions on the pyridine ring.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlation from a given proton to all other protons within the same spin system, even if they are not directly coupled. magritek.com This is particularly useful for identifying all protons belonging to a specific structural fragment. magritek.com For this compound, a TOCSY experiment starting from one of the aromatic protons would ideally show correlations to all other protons on the pyridine ring, confirming their connectivity.

Vibrational Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the C-F, C=C, C=N, and C-H vibrations. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹. Aromatic C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the methyl group and the aromatic ring are found in the 2800-3100 cm⁻¹ range. In a study of 2-fluoro-4-methylpyridine (B58000), the effect of substituents on the spectral properties was investigated using IR data. sigmaaldrich.com

Characteristic FT-IR Vibrational Frequencies
Vibrational ModeExpected Wavenumber (cm⁻¹)
C-F stretching1000-1400
Aromatic C=C and C=N stretching1400-1600
C-H stretching (aromatic and methyl)2800-3100

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of a molecule is based on the scattering of light from its vibrational modes. spectroscopyonline.com For this compound, Raman spectroscopy can be used to identify the symmetric vibrations of the pyridine ring, which are often strong in the Raman spectrum. The C-F stretching vibrations would also be observable. In a study on related pyridine adducts with sulfur tetrafluoride, Raman spectroscopy was used to characterize the vibrational frequencies of the N-SF₄ moiety. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Advanced Spectroscopic Characterization of this compound

This article delves into the advanced spectroscopic techniques used to confirm the identity and structure of the chemical compound this compound. The focus is on mass spectrometry, elemental analysis, and X-ray crystallography as definitive methods for structural elucidation.

Theoretical and Computational Studies on 2,6 Difluoro 4 Methylpyridine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to investigate the electronic structure and properties of molecules like 2,6-Difluoro-4-methylpyridine.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For substituted pyridines, DFT methods are employed to find the equilibrium structure that corresponds to a minimum on the potential energy surface. researchgate.netnih.gov

For this compound, the geometry is largely defined by the planar pyridine (B92270) ring. The introduction of two fluorine atoms at positions 2 and 6, and a methyl group at position 4, leads to a molecule with Cs point group symmetry. mdpi.com Computational methods like DFT, often using hybrid functionals such as B3LYP with basis sets like 6-31G or 6-31++G**, are used to calculate the equilibrium structures of substituted pyridines. researchgate.net These calculations determine bond lengths, bond angles, and dihedral angles.

Conformational analysis for a molecule like this compound primarily involves the orientation of the methyl group's hydrogen atoms. While the pyridine ring itself is rigid, the rotation of the methyl group has a very low energy barrier and different staggered conformations can exist. However, due to the symmetry of the molecule, these conformations are energetically equivalent. The primary focus of conformational analysis in more complex substituted pyridines is often on the orientation of larger, more flexible substituent groups. researchgate.netmdpi.com

Table 1: Representative Optimized Geometrical Parameters for Substituted Pyridines (Illustrative)

This table illustrates typical bond lengths and angles that would be determined through DFT calculations. Exact values for this compound would require a specific calculation.

ParameterTypical Value (Å or °)Method/Basis Set
C-F Bond Length1.33 - 1.35 ÅDFT/B3LYP
C-N Bond Length1.33 - 1.34 ÅDFT/B3LYP
C-C (ring) Bond Length1.38 - 1.40 ÅDFT/B3LYP
C-C (ring-CH₃) Bond Length1.50 - 1.52 ÅDFT/B3LYP
C-N-C Angle~117°DFT/B3LYP
F-C-N Angle~117°DFT/B3LYP
C-C-C (ring) Angle118 - 121°DFT/B3LYP

Electronic Structure Analysis (HOMO/LUMO, Molecular Electrostatic Potential, Electron Density Difference Maps)

Understanding the electronic structure is key to predicting a molecule's reactivity and properties.

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. uni-muenchen.de It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. mdpi.com For this compound, the most negative region is expected to be around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation or coordination to metal ions. The fluorine atoms also create regions of negative potential, while the hydrogen atoms of the methyl group and the ring are associated with positive potential. rsc.org

Electron Density Difference Maps: These maps visualize the redistribution of electron density upon molecule formation or interaction. While not as commonly reported for single-molecule analysis, they are invaluable for studying intermolecular interactions by showing how electron density shifts from one molecule to another.

Table 2: Frontier Molecular Orbital Energies for a Representative Fluorinated Pyridine

Values are illustrative and depend on the specific molecule and level of theory.

OrbitalEnergy (eV)
HOMO-7.0 to -6.5
LUMO-1.5 to -1.0
HOMO-LUMO Gap5.5 to 5.0

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized Lewis-like structures (bonds, lone pairs, etc.). researchgate.net This method allows for the quantitative analysis of intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.

NBO analysis can elucidate the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. rsc.org The stabilization energy (E⁽²⁾) associated with these donor-acceptor interactions is calculated, providing a measure of their strength. For this compound, key interactions would include the delocalization of the nitrogen lone pair (nN) into the antibonding π* orbitals of the C-C bonds (nN → π*C-C) and interactions involving the C-F bonds. These analyses reveal how substituents like fluorine and methyl groups influence the electronic delocalization within the pyridine ring. rsc.orgacs.org

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for studying excited states and predicting electronic absorption spectra (UV-Vis). scirp.orgresearchgate.net TD-DFT calculations can predict the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (a measure of transition probability) for electronic transitions. researchgate.netredalyc.org

For a molecule like this compound, TD-DFT can predict the energies of the π→π* and n→π* transitions characteristic of aromatic heterocyclic compounds. The results from these calculations can be compared with experimental UV-Vis spectra to aid in the assignment of absorption bands. scirp.org Solvation effects can also be incorporated into TD-DFT calculations using models like the Polarizable Continuum Model (PCM) to simulate the spectra in different solvents. researchgate.net

Advanced Quantum Chemical Methodologies and Basis Set Selection

Beyond DFT, other quantum chemical methods offer different levels of accuracy and computational expense.

Ab Initio Methods (e.g., Hartree-Fock, MP2)

Ab initio (from first principles) methods solve the Schrödinger equation without empirical parameters.

Hartree-Fock (HF): The Hartree-Fock method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. karazin.ua It provides a good starting point for more advanced methods but neglects electron correlation, which is the interaction between the motions of electrons. As a result, HF calculations are generally less accurate than DFT for many properties. researchgate.net

Møller-Plesset Perturbation Theory (MP2): To improve upon the HF method, electron correlation can be included using various post-Hartree-Fock methods. Møller-Plesset perturbation theory is one such method, with the second-order (MP2) level being a popular choice. wikipedia.orgq-chem.com MP2 systematically adds electron correlation effects and often provides improved accuracy for geometries and interaction energies compared to HF. q-chem.comnih.gov For systems like substituted pyridines, MP2 calculations can offer a higher-fidelity description of weak interactions and electronic effects. rsc.org

The choice of basis set is critical for all quantum chemical calculations. Larger basis sets, such as those including polarization (e.g., 6-31G(d,p)) and diffuse functions (e.g., 6-31++G(d,p)), provide more flexibility in describing the spatial distribution of electrons and are necessary for accurate calculations, particularly for systems with lone pairs and for describing excited states. nih.gov

Reactivity and Mechanism Predictions via Computational Models

Computational models are instrumental in predicting the reactivity of molecules and elucidating reaction mechanisms at an atomic level.

To understand a chemical reaction involving this compound, computational methods would be employed to map out the potential energy surface (PES). A key aspect of this is the location and characterization of transition states (TS), which are the energy maxima along the reaction coordinate. Methods such as synchronous transit-guided quasi-Newton (STQN) or dimer methods are used to find these TS structures.

Once a transition state is located, a frequency calculation is performed. A genuine transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode of the molecule moving along the reaction coordinate. Further analysis, such as Intrinsic Reaction Coordinate (IRC) calculations, would be performed to connect the transition state to the corresponding reactants and products on the reaction hypersurface, thus confirming the proposed reaction pathway.

To gain deeper insights into the electronic structure, bonding, and non-covalent interactions that govern the reactivity of this compound, various wavefunction analysis tools are used.

Electron Localization Function (ELF): ELF is a method used to visualize regions in a molecule where there is a high probability of finding an electron pair. researchgate.net For this compound, an ELF analysis would reveal the locations of covalent bonds (e.g., C-C, C-N, C-F, C-H) and lone pairs (on the nitrogen and fluorine atoms), providing a chemically intuitive picture of the electron distribution that aligns with concepts like VSEPR theory. researchgate.net

Localized Orbital Locator (LOL): Similar to ELF, the Localized Orbital Locator (LOL) is also derived from the kinetic energy density and helps in identifying regions of high electron localization. nih.gov LOL maps often provide a clearer distinction between bonding and lone pair regions, which would be useful in analyzing the electronic environment of the substituted pyridine ring. nih.gov

Reduced Density Gradient (RDG): The RDG is a tool used to identify and visualize non-covalent interactions (NCIs). By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue, it is possible to distinguish between attractive interactions (like hydrogen bonds or van der Waals forces) and repulsive steric clashes. For this compound, this analysis could reveal intramolecular interactions, such as those between the fluorine atoms and adjacent protons, which can influence the molecule's conformation and reactivity.

Without dedicated research studies, the generation of specific data tables for these computational analyses for this compound remains purely hypothetical.

Applications of 2,6 Difluoro 4 Methylpyridine and Its Derivatives in Chemical Research

Role as Versatile Chemical Building Blocks in Organic Synthesis

In the field of organic synthesis, 2,6-Difluoro-4-methylpyridine is recognized as a versatile intermediate. The presence of two highly electronegative fluorine atoms at the C2 and C6 positions of the pyridine (B92270) ring significantly influences the molecule's electron distribution. This electronic effect makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atoms act as excellent leaving groups. This reactivity allows for the facile introduction of a wide array of functional groups at these positions, making the compound a key building block for constructing more complex molecular architectures.

The methyl group at the C4 position further diversifies its synthetic utility by providing a site for potential functionalization or by sterically and electronically influencing the reactivity of the pyridine ring. Chemists utilize this strategic combination of reactive sites to design and execute efficient synthetic routes towards novel compounds. For instance, derivatives like 2,6-Dibromo-4-methylpyridine (B1312767) are also employed as high-value halogenated intermediates for advanced chemical transformations in pharmaceutical and agrochemical research. nih.gov The controlled, stepwise substitution of the fluorine atoms enables the synthesis of unsymmetrical 2,6-disubstituted pyridine derivatives, which are often challenging to prepare through other methods. This capability is crucial for creating tailored molecules with specific properties for various applications.

Contributions to Advanced Materials Science and Engineering

The unique structural features of this compound make it a valuable monomer for the development of high-performance polymers and functional materials.

The ability of the fluorine atoms in 2,6-difluoropyridine (B73466) derivatives to be displaced by nucleophiles is exploited in step-growth polymerization. Specifically, this compound can serve as a monomer in polycondensation reactions with various bisphenols or other dinucleophiles. This process, analogous to the synthesis of aromatic polyethers from 2,6-difluoropyridine, leads to the formation of poly(pyridine ether)s. sigmaaldrich.com These polymers incorporate the rigid and thermally stable pyridine unit into their backbone, imparting desirable properties such as high thermal stability and mechanical strength.

Research has demonstrated the synthesis of aromatic polyethers through the condensation of 2,6-difluoropyridine with silylated aromatic diols. researchgate.net The resulting polymers exhibit high glass-transition temperatures and, in some cases, crystallinity, making them suitable for applications requiring robust materials. The incorporation of the 4-methylpyridine (B42270) unit can further modify polymer properties, such as solubility and processability, without compromising thermal performance.

Table 1: Polymerization Reactions Involving Difluoropyridine Derivatives

Monomer 1 Monomer 2 Polymer Type Key Properties
2,6-Difluoropyridine Silylated Bisphenol-A Aromatic Polyether Amorphous, high Tg (90–190°C) researchgate.net
2,6-Difluoropyridine Silylated Hydroquinone Aromatic Polyether Crystalline, high Tm (200–270°C) researchgate.net

This table is interactive. Click on the headers to sort the data.

The integration of pyridine units into polymer backbones is a key strategy for creating advanced functional materials. Pyridine-containing polymers have been successfully used to fabricate porous polymeric membranes. mdpi.comresearchgate.net These membranes are developed using methods like non-solvent induced phase separation (NIPS) and can exhibit controllable porosity and hydrophilicity, making them useful for filtration and separation applications. mdpi.comresearchgate.net

Furthermore, pyridine-based monomers are used to construct conjugated microporous polymers (CMPs). rsc.org These materials possess high porosity and can be engineered for specific applications such as gas capture. The nitrogen atom in the pyridine ring can act as a site for weak supramolecular interactions, enhancing the material's affinity for molecules like CO2. rsc.org While the direct application of this compound in heat-shielding materials is not extensively documented, the high thermal stability of the aromatic polyethers derived from it suggests potential utility in high-temperature applications. researchgate.net The inherent rigidity and stability of the pyridine ring are desirable characteristics for materials designed to withstand extreme thermal stress.

Utility in the Synthesis of Heterocyclic Compounds for Drug Discovery Research

The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs. sigmaaldrich.com this compound serves as an essential starting material for the synthesis of complex heterocyclic compounds targeted for drug discovery. Its value lies in its ability to act as a template upon which intricate molecular features can be built.

The reactivity of the C-F bonds allows medicinal chemists to introduce various nitrogen, oxygen, or sulfur-based nucleophiles, leading to a diverse library of substituted pyridine derivatives. wikipedia.org These substitutions are critical for modulating a compound's pharmacological profile, including its binding affinity to biological targets, solubility, and metabolic stability. The incorporation of fluorine itself is a common strategy in drug design to enhance properties like bioavailability. The synthesis of novel pyridine-based structures is central to research in areas such as oncology, infectious diseases, and neurology.

Application in Analytical Chemistry as Reagents for Detection and Quantification

The application of this compound as a primary reagent for the detection and quantification of analytes in analytical chemistry is not a widely reported area of its utility. However, the broader class of fluorinated pyridine derivatives has a significant role as specialized reagents in chemical synthesis, particularly as fluorinating agents. For example, N-fluoropyridinium salts and 1-fluoro-2-pyridone are well-established electrophilic fluorinating reagents used to introduce fluorine atoms into organic molecules. acs.orgnih.gov Similarly, pyridinium (B92312) poly(hydrogen fluoride) is a convenient reagent for various organic fluorination reactions. acs.org

While these applications are in synthetic chemistry rather than analytical detection, they underscore the importance of the fluorinated pyridine motif in chemical science. The development of analytical methods often relies on specific reactions; therefore, the unique reactivity of this compound could potentially be harnessed for derivatization or sensing applications in the future, although this is not a current, established use. For instance, methods using high-performance liquid chromatography (HPLC) have been developed to detect and quantify related compounds like 2,6-dihydroxy-4-methylpyridine, highlighting the analytical interest in this family of molecules. google.com

Research and Development of New Chemical Entities

The primary contribution of this compound to the research and development of new chemical entities (NCEs) is its role as a versatile platform for innovation. By providing a reliable and adaptable starting point, it enables researchers to explore novel chemical space efficiently. The synthesis of NCEs often involves the strategic assembly of molecular fragments, and this compound provides a robust scaffold that can be readily elaborated.

Its derivatives have been investigated as potential new plant growth regulators and phytotoxic products, demonstrating its utility beyond medicine and materials. ambeed.com In drug development, it facilitates the creation of new fluoroquinolone precursors and other complex heterocyclic systems. The ability to generate diverse molecular structures from a single, accessible starting material accelerates the discovery process, allowing scientists to generate and test new hypotheses in the quest for molecules with novel functions and applications.

Q & A

Basic: What are the recommended synthetic routes for 2,6-Difluoro-4-methylpyridine, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis of this compound typically involves halogenation and methylation steps. A common approach is nucleophilic substitution on a prefluorinated pyridine scaffold. For example, iodination at the 4-position (as seen in 2,6-Difluoro-4-iodopyridine synthesis) followed by methylation via Suzuki-Miyaura coupling or Grignard reactions can introduce the methyl group . Key factors include:

  • Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF, THF) to deprotonate intermediates and facilitate substitution .
  • Temperature : Controlled heating (60–100°C) to avoid side reactions like defluorination.
  • Catalyst : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .
    Yield optimization requires monitoring via GC-MS or NMR to detect intermediates and byproducts .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : ¹⁹F NMR (δ ~ -110 to -120 ppm for fluorine substituents) and ¹H NMR (methyl group at δ ~2.5 ppm) confirm substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (C₆H₅F₂N: calc. 145.03 g/mol).
  • Chromatography : HPLC with UV detection (λ ~260 nm for pyridine rings) assesses purity (>95% required for reproducibility) .

Basic: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:
Fluorinated pyridines are sensitive to moisture and light. Stability protocols include:

  • Storage : Anhydrous conditions (argon atmosphere) at -20°C to prevent hydrolysis of C-F bonds.
  • Degradation analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic LC-MS monitoring to detect decomposition products (e.g., hydroxylation at fluorine sites) .
  • Solvent compatibility : Avoid protic solvents (e.g., MeOH) to minimize nucleophilic substitution .

Advanced: How do electronic effects of fluorine and methyl groups influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing fluorine atoms deactivate the pyridine ring, reducing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings. The methyl group at the 4-position sterically hinders para-substitution while donating electron density via hyperconjugation, modulating regioselectivity. For example:

  • Suzuki-Miyaura : Methyl groups improve stability of Pd intermediates, favoring aryl boronic acid coupling at the 3-position .
  • DFT calculations : Use computational models (e.g., B3LYP/6-31G*) to predict charge distribution and transition states, guiding ligand selection .

Advanced: How can researchers resolve contradictory data in fluorinated pyridine synthesis (e.g., unexpected byproducts)?

Methodological Answer:
Contradictions often arise from variable reaction conditions or impurities. Systematic approaches include:

  • Byproduct identification : Use HR-MS/MS and 2D NMR (e.g., COSY, HSQC) to characterize unexpected peaks .
  • Reaction monitoring : In-situ IR or Raman spectroscopy tracks intermediate formation (e.g., pyridinium ions).
  • Reproducibility checks : Compare results across solvents (DMF vs. THF) or bases (NaH vs. K₂CO₃) to isolate variables .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in complex reactions?

Methodological Answer:
Density Functional Theory (DFT) is critical for mechanistic insights:

  • Transition state analysis : Calculate activation energies for fluorination or methylation steps using Gaussian or ORCA software .
  • Solvent effects : Apply continuum solvation models (e.g., SMD) to simulate polar aprotic environments .
  • Electrostatic potential maps : Visualize nucleophilic/electrophilic sites to predict regioselectivity in cross-couplings .

Advanced: How can researchers design experiments to study the biological activity of this compound derivatives?

Methodological Answer:
Focus on structure-activity relationship (SAR) studies:

  • Derivatization : Introduce substituents (e.g., -OH, -NH₂) at the 3-position to enhance binding to biological targets .
  • In vitro assays : Screen for kinase inhibition (e.g., EGFR) using fluorescence polarization assays.
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .

Advanced: What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

Methodological Answer:
Scale-up requires balancing efficiency and safety:

  • Flow chemistry : Continuous processing minimizes exothermic risks in halogenation steps.
  • Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs .
  • Purification : Switch from column chromatography to crystallization (e.g., using hexane/EtOAc) for higher throughput .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.